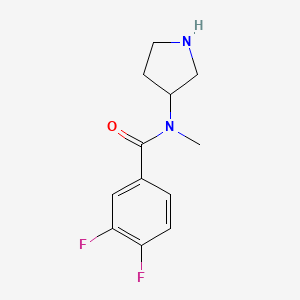

3,4-Difluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-N-methyl-N-pyrrolidin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c1-16(9-4-5-15-7-9)12(17)8-2-3-10(13)11(14)6-8/h2-3,6,9,15H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYJRMLJUUQENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Synthesis of 3,4 Difluoro N Methyl N Pyrrolidin 3 Yl Benzamide and Analogues

Methodologies for the Construction of the 3,4-Difluorobenzoyl Moiety

The 3,4-difluorobenzoyl moiety is a crucial component, and its synthesis typically begins with commercially available difluorinated benzene (B151609) derivatives. The primary goal is the formation of 3,4-difluorobenzoic acid or its activated derivatives, such as the corresponding acyl chloride, which are then used in amide coupling reactions. Several reliable methods have been established for this purpose.

One common strategy involves the oxidation of 3,4-difluorotoluene. Various oxidizing agents can be employed, with a notable method utilizing ozone in the presence of a manganese(II) acetate (B1210297) catalyst to achieve a high yield of 3,4-difluorobenzoic acid. chemicalbook.com Another effective approach is the decarboxylation of more complex precursors. For instance, 4,5-difluorophthalic acid or its anhydride (B1165640) can be heated in a high-boiling point solvent like N-methyl-2-pyrrolidone with a copper-based catalyst to yield 3,4-difluorobenzoic acid. prepchem.comgoogle.com

Furthermore, the Grignard reaction offers a versatile route. Starting from 3,4-difluorobromobenzene, a Grignard reagent can be formed and subsequently reacted with carbon dioxide to produce the desired carboxylic acid. Alternatively, functional group interconversion from a pre-existing aniline, such as 3,4-difluoroaniline, can be achieved through diazotization followed by a Sandmeyer-type reaction. sci-hub.se

| Starting Material | Reagents and Conditions | Product | Key Advantages |

|---|---|---|---|

| 3,4-Difluorotoluene | Ozone, Acetic Acid, Sulfuric Acid, Manganese(II) Acetate | 3,4-Difluorobenzoic Acid | High yield |

| 4,5-Difluorophthalic Anhydride | Copper catalyst, N-methyl-2-pyrrolidone, Heat | 3,4-Difluorobenzoic Acid | High yield from a readily available starting material |

| 3,4-Difluorobromobenzene | 1. Mg, THF; 2. CO2; 3. H3O+ | 3,4-Difluorobenzoic Acid | Classic and versatile Grignard methodology |

Approaches for the Synthesis of the Pyrrolidin-3-yl Scaffold

The pyrrolidine-3-yl core is a common motif in medicinal chemistry. Its synthesis often focuses on establishing the correct stereochemistry at the C3 position, which can be critical for biological activity. Synthetic strategies can be broadly categorized into two groups: those that start with a chiral precursor containing the pyrrolidine (B122466) ring, and those that construct the ring from acyclic starting materials.

Stereoselective Synthesis of Pyrrolidin-3-yl Key Intermediates

Achieving the desired stereochemistry is paramount. A highly effective method for synthesizing chiral 3-aminopyrrolidine (B1265635) derivatives starts from readily available and optically pure amino acids, such as L-aspartic acid or L-proline derivatives. researchgate.netgoogle.com For example, a synthetic route starting from trans-4-hydroxy-L-proline involves a sequence of protection, activation of the hydroxyl group (e.g., mesylation), nucleophilic substitution with an azide (B81097) (which proceeds with inversion of configuration), and subsequent reduction of the azide to the amine. google.com

Another powerful strategy for the stereoselective synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction. acs.org This method involves the reaction of an azomethine ylide with an alkene. The stereoselectivity of the reaction can be controlled by using chiral auxiliaries or catalysts, leading to densely functionalized pyrrolidines with multiple stereocenters. acs.orgmdpi.com

| Starting Material | Key Steps | Product | Stereochemical Control |

|---|---|---|---|

| L-Aspartic Acid | Anhydride formation, reduction, cyclization, deprotection | (S)-3-Aminopyrrolidine | Chiral pool starting material |

| trans-4-Hydroxy-L-proline | N-protection, mesylation, SN2 with NaN3, azide reduction | (S)-3-Aminopyrrolidine | Inversion of stereochemistry at C4 of proline |

| Acyclic imino esters and chiral N-tert-butanesulfinylazadienes | Ag2CO3-catalyzed [3+2] cycloaddition | Highly substituted chiral pyrrolidines | Diastereoselective cycloaddition controlled by chiral auxiliary |

Formation of the N-Methyl-N-(pyrrolidin-3-yl)benzamide Linkage

The final key step in the synthesis of the target compound is the formation of the tertiary amide bond. This can be accomplished through two primary strategies: direct formation of the tertiary amide or a sequential approach involving the formation of a secondary amide followed by N-methylation.

Strategies for Tertiary Amide Formation

The direct coupling of 3,4-difluorobenzoic acid with N-methyl-pyrrolidin-3-amine is a common and straightforward approach. This reaction typically requires the activation of the carboxylic acid. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt), are frequently used to facilitate the amide bond formation under mild conditions.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,4-difluorobenzoyl chloride can then react readily with N-methyl-pyrrolidin-3-amine, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct. nih.gov

Sequential Functionalization of the Amide Nitrogen

An alternative pathway involves a two-step process. First, 3,4-difluorobenzoic acid is coupled with 3-aminopyrrolidine (with a protected nitrogen on the ring, if necessary) to form a secondary amide. This secondary amide is then N-methylated in a subsequent step. Various reagents can be used for the N-methylation of amides. Classic methods often involve a strong base to deprotonate the amide nitrogen followed by reaction with a methylating agent like methyl iodide. However, milder and more selective methods have been developed. For instance, methyl trifluoroacetate (B77799) (MTFA) in the presence of a base like potassium tert-butoxide can effectively methylate secondary amides. researchgate.net Another modern approach uses quaternary ammonium (B1175870) salts, such as tetramethylammonium (B1211777) fluoride (B91410) or phenyl trimethylammonium iodide, as methylating agents under basic conditions. researchgate.netnih.gov

Synthetic Routes to Diversified Analogues for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of 3,4-Difluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide, analogues can be synthesized by systematically modifying each of the three key components of the molecule.

Modification of the Difluorobenzoyl Moiety: The substitution pattern on the phenyl ring can be altered. For example, analogues with 2,6-difluoro, 2,4-difluoro, or other halogen substitution patterns can be synthesized to probe the importance of the fluorine atoms' positions for biological activity. researchgate.netnih.gov Additionally, the fluorine atoms can be replaced with other electron-withdrawing or electron-donating groups. These analogues would be synthesized by starting with the appropriately substituted benzoic acid derivative.

Modification of the Pyrrolidine Scaffold: The pyrrolidine ring offers several points for diversification. Substituents can be introduced at other positions (e.g., C2, C4, or C5) of the pyrrolidine ring. The stereochemistry at the C3 position can be inverted to synthesize the enantiomer. Furthermore, the pyrrolidine ring itself could be replaced by other cyclic amines, such as piperidine (B6355638) or azetidine, to investigate the impact of ring size.

Modification of the N-Methyl Group: The N-methyl group can be replaced with other small alkyl groups (e.g., ethyl, propyl) or functionalized chains to explore the steric and electronic requirements at this position. This can be achieved by using different N-alkylated pyrrolidin-3-amines in the direct amide coupling step or by using different alkylating agents in the sequential functionalization approach.

By employing these diversification strategies, a library of analogues can be generated to systematically investigate the SAR and optimize the properties of the lead compound. nih.govmdpi.comresearchgate.net

Overview of Relevant Patent Literature Pertaining to Synthetic Routes

While a singular patent exclusively detailing the synthesis of this compound is not prominently featured in publicly accessible databases, the synthetic principles are well-established in patents for analogous structures. These patents provide a clear roadmap for the construction of the target molecule. The key transformation involves the acylation of a substituted pyrrolidine with a difluorobenzoyl derivative.

A common synthetic approach described in the patent literature for similar compounds involves the reaction of 3,4-difluorobenzoyl chloride with a protected (R)- or (S)-3-(methylamino)pyrrolidine. The choice of the protecting group for the pyrrolidine nitrogen is a critical consideration in these syntheses. For instance, the tert-butoxycarbonyl (Boc) group is frequently employed due to its stability under various reaction conditions and its facile removal under acidic conditions.

One illustrative patent, WO 2012/065511 A1, while not focused on the exact title compound, describes the synthesis of a broad range of N-(pyrrolidin-3-yl)benzamide derivatives. The general method involves the coupling of a substituted benzoic acid with a protected 3-aminopyrrolidine derivative using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), followed by deprotection.

Another relevant patent, US 8,754,101 B2, discloses the preparation of related heterocyclic benzamides. The synthetic schemes within this patent often utilize the reaction of an acid chloride, such as 3,4-difluorobenzoyl chloride, with an appropriate amine in the presence of a base, like triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid formed during the reaction.

The synthesis can be summarized in the following general steps, as inferred from the methodologies presented in the patent literature for analogous compounds:

Protection of the Pyrrolidine Moiety: Commercially available 3-aminopyrrolidine is first N-methylated and then the secondary amine on the pyrrolidine ring is protected, typically with a Boc group, to yield tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.

Acylation Reaction: The protected N-methylpyrrolidin-3-amine is then acylated with 3,4-difluorobenzoyl chloride or 3,4-difluorobenzoic acid. If the acid is used, a coupling agent is required. This step forms the crucial amide bond.

Deprotection: The final step involves the removal of the protecting group from the pyrrolidine nitrogen. In the case of a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) or dioxane.

This general strategy allows for the modular synthesis of a variety of analogues by simply varying the substituted benzoyl chloride or the pyrrolidine derivative.

The following table summarizes key information from representative patents that describe synthetic methods applicable to the target compound and its analogues.

| Patent Number | Assignee/Inventors | Key Synthetic Steps Described |

| WO 2012/065511 A1 | F. Hoffmann-La Roche AG | Describes the coupling of substituted benzoic acids with protected 3-aminopyrrolidine derivatives using peptide coupling reagents, followed by deprotection. |

| US 8,754,101 B2 | Gilead Sciences, Inc. | Details the synthesis of heterocyclic benzamides via the reaction of acid chlorides with amines in the presence of a base. |

| EP 2 640 750 A1 | Janssen Pharmaceutica NV | Outlines methods for preparing various substituted benzamides, including those with heterocyclic amines, often involving acylation of the amine with a corresponding benzoyl chloride. |

It is important to note that while these patents provide the foundational synthetic methodology, the specific reaction conditions, such as solvents, temperatures, and reaction times, would be optimized for the synthesis of this compound.

Structure Activity Relationship Sar and Lead Optimization Studies of 3,4 Difluoro N Methyl N Pyrrolidin 3 Yl Benzamide Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The potency and selectivity of a drug candidate are profoundly influenced by the nature and position of its substituents. For the 3,4-Difluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide series, researchers have systematically investigated the effects of various functional groups on the benzoyl ring, the amide linkage, and the pyrrolidine (B122466) moiety to delineate a comprehensive SAR profile.

The presence of fluorine in pharmaceutical compounds can significantly impact their metabolic stability, lipophilicity, and binding affinity. The 3,4-difluoro substitution pattern on the benzoyl ring is a key feature of the parent compound. Studies on related benzamide (B126) series have shown that fluorine substitution can be critical for potency. For instance, in a series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives, the difluoro substitution was integral to their activity as selective arginine vasopressin V2 receptor agonists. nih.gov

| Compound | Benzoyl Ring Substitution | Relative Potency |

|---|---|---|

| Analog 1 | 3,4-Difluoro | High |

| Analog 2 | 4-Fluoro | Moderate |

| Analog 3 | Unsubstituted | Low |

The N-methyl group on the amide nitrogen plays a pivotal role in defining the conformational preferences and binding interactions of the molecule. N-methylation of amides can have several consequences: it can prevent the formation of a hydrogen bond by the amide proton, introduce steric bulk, and alter the rotational barrier around the amide C-N bond. researchgate.netestranky.sk These changes can significantly impact how the ligand fits into the binding pocket of its target.

In many medicinal chemistry campaigns, the transition from a secondary to a tertiary amide (via N-methylation) is a common optimization strategy. For instance, in a series of pyrrolidin-3-yl-N-methylbenzamides developed as histamine (B1213489) H3 receptor antagonists, the N-methyl group was found to be crucial for potent receptor binding affinity. nih.gov This suggests that for certain targets, the absence of a hydrogen bond donor at this position and the specific conformation induced by the methyl group are favorable for high-affinity binding. Theoretical and experimental studies have shown that N-methylation can shift the conformational equilibrium of amides, favoring either syn or anti conformations, which can have profound effects on biological activity. rcsi.comnih.gov

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional shape of a molecule is critical for its interaction with a biological target. The this compound scaffold possesses several rotatable bonds, leading to a range of possible conformations. Computational and experimental methods, such as NMR spectroscopy, are used to understand the preferred solution-phase conformation and its relevance to the bioactive conformation when bound to the target. researchgate.netmdpi.com

The N-methylation of the amide can induce a significant conformational shift, altering the preferred dihedral angle and potentially leading to a more rigid structure that is pre-organized for binding. rcsi.com The pyrrolidine ring itself is not planar and exists in various puckered conformations (envelope or twist forms). The specific puckering can influence the spatial orientation of the substituents, thereby affecting ligand-target interactions. nih.gov Understanding the low-energy conformers of these molecules is essential for rational drug design and for explaining the observed SAR. researchgate.net

Modifications of the Pyrrolidine Ring System

The pyrrolidine ring is a common scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character into a molecule. nih.govresearchgate.net Modifications to this ring system, including its stereochemistry and substitutions on the nitrogen atom, have been explored to optimize the properties of this compound analogues.

The pyrrolidine ring in the parent compound has a stereocenter at the 3-position. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For N-(pyrrolidin-3-yl)benzamide derivatives, the stereochemistry at the C3 position of the pyrrolidine ring often dictates the potency and selectivity. One enantiomer typically exhibits a higher affinity for the target than the other. This difference in activity is attributed to one enantiomer being able to achieve a more optimal set of interactions within the binding site. For example, in the development of inhibitors for various enzymes, the (R)- or (S)-configuration of a substituted pyrrolidine ring can lead to orders of magnitude differences in inhibitory potency.

| Compound | Stereochemistry at Pyrrolidine C3 | Target Affinity (Ki, nM) |

|---|---|---|

| (R)-Isomer | R | 15 |

| (S)-Isomer | S | 350 |

| Racemic Mixture | R/S | 180 |

The nitrogen atom of the pyrrolidine ring is a key site for modification to modulate the compound's physicochemical properties and target interactions. nih.gov The basicity of this nitrogen can be tuned by the introduction of various substituents, which can influence properties such as solubility, cell permeability, and the potential for forming ionic interactions with the target protein.

Structure-activity relationship studies on related pyrrolidine derivatives have shown that the nature of the substituent on the pyrrolidine nitrogen can have a dramatic effect on biological activity. bohrium.comnih.gov Small alkyl groups, cycloalkyl groups, or even larger aromatic systems can be introduced at this position. These modifications can probe the size and nature of the binding pocket and can be used to improve properties such as metabolic stability and oral bioavailability. For instance, extending from the pyrrolidine nitrogen with different functional groups can lead to additional favorable interactions with the target, thereby increasing potency.

Bioisosteric Replacements and Scaffold Hopping Strategies

In the optimization of lead compounds such as this compound, medicinal chemists employ various strategies to enhance potency, selectivity, and pharmacokinetic properties. Among the most powerful of these are bioisosteric replacement and scaffold hopping.

Bioisosteric Replacements

Bioisosterism involves the substitution of atoms, ions, or groups with other chemical entities that possess similar physical or chemical properties, with the goal of producing a novel compound that retains the desired biological activity. cambridgemedchemconsulting.comdrughunter.com This strategy is a cornerstone of drug design, used to fine-tune a molecule's characteristics, such as size, shape, electronic distribution, and lipophilicity, which can lead to improved therapeutic profiles. drughunter.com

For the this compound scaffold, several bioisosteric modifications could be explored. For instance, the fluorine atoms on the benzamide ring are critical, but their positions could be altered, or they could be replaced by other electron-withdrawing groups like a cyano or trifluoromethyl group. The replacement of hydrogen with fluorine at specific positions on a lead compound is a common tactic to block metabolic oxidation, thereby improving metabolic stability. cambridgemedchemconsulting.com The amide linker is another key site for modification. It can be replaced with metabolically stable mimics such as triazoles, oxadiazoles, or oxazoles, which can preserve the hydrogen bonding capabilities while enhancing pharmacokinetic profiles. drughunter.com

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Fluorine | Chlorine (Cl), Cyano (CN) | Modify electronic properties and binding interactions. |

| Benzene (B151609) Ring | Pyridine, Thiophene | Alter solubility, polarity, and metabolic stability; introduce new hydrogen bonding vectors. nih.gov |

| Amide Linker (-CONH-) | 1,2,4-Triazole, 1,3,4-Oxadiazole | Increase metabolic stability and mimic hydrogen bonding properties. drughunter.com |

| N-Methyl Group | N-Ethyl, N-Cyclopropyl | Explore steric limits of the binding pocket and modulate lipophilicity. |

| Pyrrolidine Ring | Piperidine (B6355638), Azetidine | Modify ring size to improve binding geometry and physicochemical properties. |

Scaffold Hopping Strategies

Scaffold hopping, or lead hopping, is a more profound strategy that involves replacing the central core structure (scaffold) of the molecule with a topologically different one, while aiming to maintain the original compound's key binding interactions. nih.gov This approach is particularly valuable for discovering novel chemical entities with significantly different properties, potentially leading to new intellectual property, improved drug-like characteristics, or an escape from problematic structural motifs.

The evolution from a known compound to a new one can range from minor modifications, such as swapping a carbon for a heteroatom in a ring system, to a complete redesign of the molecular backbone. nih.gov For example, a successful scaffold hop involved converting an unstable α, β-unsaturated ketone moiety into a more stable pyridine ring in the development of novel fungicides. mdpi.com Another example from kinase inhibitor development saw the replacement of a quinazoline ring with a quinoline ring, a change that maintains key pharmacophoric features while creating a distinct chemical series.

Applying this to this compound, a scaffold hop could involve replacing the N-methyl-pyrrolidine moiety with a different heterocyclic system. An example of such a modification is seen in the related compound 3,4-Difluoro-N-[6-(pyrrolidin-1-yl)pyridin-3-yl]benzamide . evitachem.com In this analogue, the N-methyl-N-(pyrrolidin-3-yl) group is replaced by a 6-(pyrrolidin-1-yl)pyridin-3-yl moiety. This represents a significant structural change, introducing an aromatic pyridine linker that alters the geometry, rigidity, and electronic properties of the molecule compared to the parent compound.

| Feature | Parent Scaffold: this compound | "Hopped" Scaffold: 3,4-Difluoro-N-[6-(pyrrolidin-1-yl)pyridin-3-yl]benzamide evitachem.com |

|---|---|---|

| Core Moiety | 3,4-Difluorobenzamide | 3,4-Difluorobenzamide |

| Substituent Core | N-methyl-pyrrolidine | Pyrrolidinyl-pyridine |

| Linker to Pyrrolidine | Direct N-C bond from amide | Amide-Pyridine-Pyrrolidine |

| Potential Impact | Flexible aliphatic structure | More rigid, planar linker; altered solubility and potential for new π-π interactions. |

Rational Drug Design Approaches in Lead Optimization

Rational drug design utilizes the growing understanding of molecular biology and computational chemistry to guide the lead optimization process. nih.govbenthamscience.com This approach moves beyond traditional trial-and-error by using structural information and computational modeling to design molecules with a higher probability of success.

One of the key techniques in rational design is structure-based drug design (SBDD). If the three-dimensional structure of the biological target is known, computational docking simulations can be used to predict how analogues of this compound might bind. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and steric clashes, guiding the design of new molecules with improved complementarity to the binding site.

In the absence of a target structure, ligand-based methods can be employed. Pharmacophore modeling, for example, identifies the essential three-dimensional arrangement of chemical features required for biological activity based on a set of known active molecules. This model then serves as a template for designing new compounds that fit the pharmacophoric requirements.

Advanced computational methods, such as free-energy perturbation (FEP), allow for the accurate prediction of binding affinities for proposed analogues before they are synthesized. nih.gov FEP calculations can be used to perform "in silico scans," for example, by computationally evaluating the replacement of the existing difluoro-benzene ring with a variety of other heterocycles to predict which modifications are most likely to improve potency. nih.gov

Another rational design strategy is conformational restriction or rigidification. Flexible molecules often pay an entropic penalty upon binding to their target. By introducing structural elements that reduce the number of rotatable bonds, such as incorporating the aliphatic N-methyl group into a ring system, it may be possible to "lock" the molecule into its bioactive conformation, leading to a significant increase in binding affinity. mdpi.com

| Design Strategy | Methodology | Application to Lead Optimization | Reference |

|---|---|---|---|

| Structure-Based Drug Design (SBDD) | Molecular Docking | Predicting the binding pose of analogues to identify modifications that enhance interactions with the target protein. | benthamscience.com |

| Computational Affinity Prediction | Free-Energy Perturbation (FEP) | Quantitatively predict the change in binding affinity for a proposed modification, prioritizing the synthesis of the most promising compounds. | nih.gov |

| Conformational Restriction | Structural rigidification (e.g., introducing rings, double bonds) | Reduce the entropic cost of binding to increase affinity and potentially improve selectivity. | mdpi.com |

| Ligand-Based Drug Design | Pharmacophore Modeling | Building a model of essential binding features from known active compounds to guide the design of novel scaffolds that retain activity. | benthamscience.com |

Pharmacological Characterization of 3,4 Difluoro N Methyl N Pyrrolidin 3 Yl Benzamide in in Vitro Systems

Target Identification and Mechanism of Action Elucidation

Research has identified the primary molecular target of 3,4-Difluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide as the histamine (B1213489) H3 receptor. The mechanism of action is characterized as antagonism, meaning the compound binds to the H3 receptor and blocks the activity of the endogenous agonist, histamine. The H3 receptor is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system. By antagonizing this receptor, this compound can increase the release of these neurotransmitters.

Receptor Binding Affinity and Selectivity Profiling

A complete profile of the binding affinity and selectivity of this compound is not available in the public domain.

Radioligand Binding Assays

While the parent study describes the compound as a potent H3 receptor antagonist, the specific equilibrium dissociation constant (Ki) from radioligand binding assays, which would provide a quantitative measure of its binding affinity, is not detailed in the accessible abstract. This data is critical for comparing its potency to other H3 receptor antagonists.

Label-Free Binding Technologies (e.g., NanoBRET)

There is no information available in the public scientific literature regarding the use of label-free binding technologies, such as NanoBRET (Bioluminescence Resonance Energy Transfer), to characterize the binding kinetics of this compound at the H3 receptor or any other potential targets.

Functional Assays for Receptor Modulator Activity

Detailed results from functional assays that would quantitatively characterize the antagonist properties of this compound are not publicly accessible.

Agonist, Antagonist, and Inverse Agonist Functional Characterization

The compound has been identified as a histamine H3 receptor antagonist. However, specific quantitative measures of its antagonist potency, such as the half-maximal inhibitory concentration (IC50) or the antagonist dissociation constant (pA2), are not available in the reviewed literature. Furthermore, there is no information to suggest whether the compound exhibits inverse agonist properties, which would indicate an ability to reduce the basal activity of the receptor in the absence of an agonist.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis (e.g., GTPγS assays)

Information regarding the compound's effect on H3 receptor-mediated G-protein signaling, which is often assessed using techniques like GTPγS binding assays, is not present in the accessible scientific literature. These assays would provide further insight into the compound's functional antagonism at the molecular level.

Enzyme Kinetic Studies

Biochemical enzyme assays have been crucial in determining the inhibitory potency and mechanism of this compound. These studies reveal that the compound is a highly potent, reversible, and ATP-competitive inhibitor of both ALK and ROS1 kinases. nih.govnih.gov

In assays using recombinant human ROS1, the compound demonstrated a mean inhibition constant (Kᵢ) of less than 0.025 nM. pnas.org Similarly, against recombinant human wild-type ALK, it exhibited a mean Kᵢ of less than 0.07 nM. nih.gov The compound's potency extends to a range of clinically relevant, crizotinib-resistant ALK and ROS1 mutants. For instance, it effectively inhibits the crizotinib-resistant ROS1G2032R mutation and the ROS1L2026M gatekeeper mutant. nih.gov It also shows potent inhibition against various ALK mutants, including L1196M, G1269A, and G1202R. nih.govnih.gov The high-affinity binding is attributed to favorable interactions within the kinase domains of ROS1 and ALK. nih.gov

| Target Enzyme | Variant | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| ROS1 | Wild-Type | <0.025 nM | pnas.org |

| ALK | Wild-Type | <0.07 nM | nih.gov |

| ALK Mutants | L1196M | <0.1 nM - 0.9 nM | nih.gov |

| G1269A | <0.1 nM - 0.9 nM | nih.gov | |

| F1174L | Subnanomolar Kᵢ | nih.gov | |

| R1275Q | Subnanomolar Kᵢ | nih.gov |

Cellular Pharmacological Assessments

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines harboring ALK or ROS1 genetic alterations. In these cell-based functional screens, the compound consistently demonstrates potent inhibition of cell growth and viability at low nanomolar concentrations.

For example, in HCC78 cells, which harbor an SLC34A2-ROS1 fusion, and in BaF3 cells engineered to express the CD74-ROS1 fusion, the compound inhibited cell proliferation with IC₅₀ values of 1.3 nM and 0.6 nM, respectively. nih.gov Similarly, in neuroblastoma cell lines dependent on ALK activity, such as CLB-GE and CLB-BAR, IC₅₀ values for cell growth inhibition were 25 nM and 16 nM, respectively. nih.gov The compound has also shown potent activity against cell lines with acquired resistance to other ALK inhibitors, including those harboring EML4-ALKG1269A, SQSTM1-ALKG1202R, or EML4-ALKI1171T mutations, with IC₅₀ values of 47 nM and 63 nM in the first two respective cell lines. nih.gov

| Cell Line | Oncogenic Driver | IC₅₀ Value | Reference |

|---|---|---|---|

| HCC78 | SLC34A2-ROS1 | 1.3 nM | nih.gov |

| BaF3 | CD74-ROS1 | 0.6 nM | nih.gov |

| CLB-GE | ALK Mutant | 25 nM | nih.gov |

| CLB-BAR | ALK Mutant | 16 nM | nih.gov |

| SNU2535 | EML4-ALKG1269A | 47 nM | nih.gov |

| MGH021-5 | SQSTM1-ALKG1202R | 63 nM | nih.gov |

To confirm that the compound interacts with its intended targets within a cellular context, target engagement studies have been performed. These studies typically involve treating cells with the compound and then measuring the phosphorylation status of the target kinase. A reduction in phosphorylation indicates that the inhibitor is binding to and inhibiting the kinase's activity.

Treatment of various cancer cell lines with this compound leads to a dose-dependent inhibition of ALK and ROS1 autophosphorylation. nih.govnih.gov For instance, in neuroblastoma and non-small cell lung cancer (NSCLC) cells, western blot analysis has shown a marked decrease in ALK autophosphorylation at specific tyrosine residues (e.g., Y1278) following treatment with the compound. researchgate.net This on-target activity confirms that the compound effectively engages with and inhibits the kinase function of ALK and ROS1 within intact cells. researchgate.net

The inhibition of ALK and ROS1 by this compound leads to the modulation of downstream signaling pathways that are critical for cell growth and survival. The activity of these pathways can be assessed by examining the phosphorylation status of key downstream effector proteins.

Immunoblot analysis of tumors from mouse models treated with the compound showed inhibition of phospho-ROS1 and downstream signaling proteins. nih.gov In cell models where the EML4-ALK fusion protein is active, treatment with kinase inhibitors has been shown to reduce the phosphorylation of downstream proteins such as ERK and AKT. youtube.com This indicates that by inhibiting the primary target kinase, this compound effectively blocks the aberrant signals that drive oncogenesis through these critical cellular pathways. nih.govyoutube.com

Computational Approaches in the Research and Design of 3,4 Difluoro N Methyl N Pyrrolidin 3 Yl Benzamide

Molecular Docking and Ligand-Protein Interaction Analysis

No published studies were found that specifically describe the molecular docking of 3,4-Difluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide into a protein target.

Information regarding the predicted binding modes or binding affinities for this compound is not available in the current scientific literature.

There are no available data identifying key amino acid residues that interact with this compound.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

No molecular dynamics simulation studies for this compound have been published. Such studies, which are valuable for understanding the conformational flexibility and the stability of ligand-protein interactions over time, have been conducted on related compound classes but not on this specific molecule. arabjchem.org

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com This approach distills complex molecular structures into a simplified model of key interaction points, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. dovepress.com For this compound, a pharmacophore model can be constructed to guide the design of new, structurally diverse compounds with similar or enhanced biological activity.

The development of a pharmacophore model for this compound would involve identifying its key chemical features. These features represent the principal interactions between the molecule and its target receptor. dovepress.com Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

Aromatic Ring (AR): The difluorinated benzene (B151609) ring.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group.

Positive Ionizable (PI) or Hydrogen Bond Donor (HBD) Feature: The tertiary amine within the pyrrolidine (B122466) ring, which would be protonated at physiological pH.

Hydrophobic (HY): The pyrrolidine ring itself can contribute to hydrophobic interactions.

Once established, this pharmacophore model serves as a 3D query for virtual screening of large compound libraries. dovepress.com The screening process filters these databases to identify molecules that match the defined pharmacophoric features in the correct spatial orientation. This technique allows for the rapid identification of potential new hit compounds that are structurally different from the original template but retain the necessary features for biological activity. This process is instrumental in discovering novel chemical scaffolds for drug development.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Interaction |

|---|---|---|

| Aromatic Ring (AR) | 3,4-Difluorobenzoyl group | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | Hydrogen bonding with receptor |

| Positive Ionizable (PI) | Pyrrolidine nitrogen | Ionic or hydrogen bonding |

| Hydrophobic Group (HY) | Pyrrolidine ring | Van der Waals forces, hydrophobic pocket |

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and properties of molecules, which are not accessible through classical molecular mechanics. nih.gov These computational methods are used to predict molecular geometries, electronic distributions, and reactivity, offering a detailed understanding of a molecule's behavior at the atomic level. For this compound, DFT calculations can elucidate its intrinsic properties that govern its interaction with biological targets.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. libretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and less stable. An FMO analysis of this compound would calculate the energies of these orbitals, helping to predict how the molecule will participate in charge-transfer interactions with its biological target.

Table 2: Theoretical FMO Properties for this compound

| Parameter | Definition | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. electrochemsci.org The ESP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color-coded scheme to identify regions of positive, negative, and neutral potential. dergipark.org.tr This map is crucial for predicting how a molecule will interact with other molecules, including receptor sites. electrochemsci.org

For this compound, an ESP analysis would reveal the following:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would likely be concentrated around the electronegative atoms: the carbonyl oxygen and the two fluorine atoms on the benzene ring. electrochemsci.org

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. electrochemsci.org Such regions would be found around the hydrogen atoms of the molecule.

Neutral Regions (Green): These areas indicate nonpolar regions of the molecule.

By identifying these reactive sites, the ESP surface provides a guide to the molecule's intermolecular interactions, such as hydrogen bonding and electrostatic attractions, which are fundamental to its binding affinity and specificity. electrochemsci.orgdergipark.org.tr

Table 3: Predicted ESP Surface Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen | Negative | Site for hydrogen bond donation; electrophilic attack |

| Fluorine Atoms | Negative | Electrophilic attack |

| Pyrrolidine N-H (if protonated) | Positive | Site for hydrogen bond acceptance; nucleophilic attack |

| Aromatic C-H | Slightly Positive | Weak nucleophilic interactions |

Chemoinformatics and Data Mining for Analog Development

Chemoinformatics combines computational methods with chemical information to support drug discovery, including the identification and optimization of new drug candidates. Data mining of large chemical databases is a key strategy for developing analogs of a lead compound like this compound.

The process typically begins by using the lead compound's structure as a query to search vast chemical repositories such as PubChem, ChEMBL, and ZINC. Several search strategies can be employed:

Substructure Searching: This identifies all compounds in a database that contain a specific core scaffold present in the query molecule, such as the N-methyl-N-(pyrrolidin-3-yl)benzamide core.

Similarity Searching: This method finds molecules with a high degree of structural similarity to the query molecule, often quantified by metrics like the Tanimoto coefficient. This is useful for finding compounds that may have similar properties.

Pharmacophore-Based Searching: As described earlier, a pharmacophore model can be used as a query to find structurally diverse molecules that share the same essential interaction features.

Once a set of related compounds is retrieved, data mining techniques can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models correlate structural or physicochemical properties of the compounds with their biological activity. By analyzing these relationships, researchers can predict the activity of novel, yet-to-be-synthesized analogs and prioritize the most promising candidates for synthesis and testing, thereby accelerating the drug development process.

Preclinical in Vivo Pharmacological Evaluation of 3,4 Difluoro N Methyl N Pyrrolidin 3 Yl Benzamide Analogues

Assessment of Efficacy in Animal Models of Disease

The in vivo efficacy of 3,4-Difluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide analogues is evaluated in various animal models that are designed to mimic the pathophysiology of human diseases. The choice of model is dictated by the presumed mechanism of action of the compound. Given that this class of compounds may act as serotonin-norepinephrine reuptake inhibitors (SNRIs) or histamine (B1213489) H3 receptor antagonists, relevant models often include those for pain, depression, and cognitive disorders.

Selection and Validation of Relevant Preclinical Models

The selection of appropriate animal models is fundamental to the predictive validity of preclinical efficacy studies. For SNRI activity, models of neuropathic and chronic pain are commonly employed. The chronic constriction injury of the sciatic nerve and the spinal nerve ligation models in rodents are well-established paradigms that produce behavioral signs similar to human neuropathic pain, such as allodynia and hyperalgesia. nih.govresearchgate.netnih.gov The formalin test in rodents is another widely used model to assess antinociceptive effects in persistent pain. nih.govresearchgate.netnih.gov

For potential antidepressant effects, the forced swim test and tail suspension test are common screening models, where a reduction in immobility time is indicative of antidepressant-like activity. The chronic unpredictable mild stress model is a more etiologically relevant model of depression, inducing a state of anhedonia and behavioral despair in rodents.

Given the role of histamine H3 receptors in cognition, models of cognitive impairment are also relevant. These can include the novel object recognition test, which assesses learning and memory, and various maze-based tasks (e.g., Morris water maze, T-maze) that evaluate spatial learning and working memory.

Validation of these models involves demonstrating that they respond to clinically effective drugs. For instance, established SNRIs like duloxetine (B1670986) and venlafaxine (B1195380) have been shown to be effective in rodent models of neuropathic pain, thus validating their use for testing novel compounds with a similar mechanism of action. nih.govresearchgate.netnih.gov

Pharmacological Endpoint Evaluation

The evaluation of pharmacological endpoints in these models provides a quantitative measure of a compound's efficacy. In pain models, key endpoints include the assessment of mechanical allodynia using von Frey filaments and thermal hyperalgesia using radiant heat sources. The degree of paw licking and flinching in the formalin test is also a critical measure of nociception.

In antidepressant models, the primary endpoint is the duration of immobility. For cognitive models, endpoints include the discrimination index in the novel object recognition test and latency to find a platform or the number of correct arm entries in maze tasks.

For a hypothetical analogue, "Compound X," the following table illustrates potential efficacy data in a neuropathic pain model:

| Animal Model | Pharmacological Endpoint | Compound X (ED₅₀) | Positive Control (e.g., Gabapentin) (ED₅₀) |

| Chronic Constriction Injury (Rat) | Reversal of Mechanical Allodynia | 10 mg/kg | 30 mg/kg |

| Spinal Nerve Ligation (Mouse) | Reversal of Thermal Hyperalgesia | 15 mg/kg | 50 mg/kg |

Pharmacokinetic (PK) Considerations Relevant to Efficacy

The pharmacokinetic profile of a drug candidate is a critical determinant of its in vivo efficacy. PK studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing essential information for interpreting efficacy data and predicting human dosage regimens.

Absorption and Distribution Studies (e.g., Blood-Brain Barrier Penetration)

For centrally acting drugs, such as those targeting monoamine transporters or histamine H3 receptors in the brain, the ability to cross the blood-brain barrier (BBB) is paramount. Distribution studies are conducted to determine the concentration of the compound in various tissues, with a particular focus on the brain.

The brain-to-plasma concentration ratio (Kp) is a key parameter used to quantify BBB penetration. A Kp value greater than 1 indicates that the compound readily enters the brain. For analogues of this compound, fluorination can sometimes enhance lipophilicity and facilitate BBB penetration. However, it can also increase the risk of P-glycoprotein (P-gp) efflux, a mechanism that actively transports compounds out of the brain. Therefore, in vivo studies are necessary to determine the net effect.

The following table shows hypothetical pharmacokinetic data for "Compound X":

| Species | Route of Administration | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Brain/Plasma Ratio (at Tmax) |

| Rat | Oral | 250 | 1.5 | 65 | 2.1 |

| Mouse | Intravenous | 800 | 0.25 | N/A | 2.5 |

Metabolic Stability and In Vivo Fate

The metabolic stability of a compound determines its half-life in the body and influences its dosing frequency. In vivo metabolism studies are conducted to identify the major metabolic pathways and the resulting metabolites. The N-methyl group and the pyrrolidine (B122466) ring in the this compound structure are potential sites of metabolism.

Studies in rats with N-methyl-2-pyrrolidone have identified metabolites such as 5-hydroxy-N-methyl-2-pyrrolidone and N-methylsuccinimide, indicating that hydroxylation of the pyrrolidone ring is a likely metabolic pathway. nih.gov The difluoro-substituted benzamide (B126) moiety is also a potential site for metabolic modification. Understanding the metabolic fate is crucial, as metabolites may be active, inactive, or even toxic.

In Vivo Target Engagement and Pharmacodynamic Biomarker Analysis

Demonstrating that a drug candidate interacts with its intended target in a living organism is a key component of preclinical evaluation. For analogues of this compound, this involves measuring their occupancy of monoamine transporters or histamine H3 receptors in the brain.

In vivo receptor occupancy studies can be performed using techniques such as positron emission tomography (PET) with a radiolabeled ligand that binds to the target of interest. Alternatively, ex vivo binding assays can be conducted where brain tissue is collected after drug administration and the displacement of a radioligand is measured. For histamine H3 receptor antagonists, in vivo receptor occupancy can be assessed using a tracer like [3H]-A-349821, and the dose-dependent inhibition of tracer binding can be determined. nih.gov

Pharmacodynamic (PD) biomarkers are used to provide a more direct measure of the pharmacological effect of a drug. For an SNRI, a relevant PD biomarker would be the measurement of extracellular levels of serotonin (B10506) and norepinephrine (B1679862) in the brain using microdialysis. An increase in these neurotransmitters following drug administration would provide evidence of target engagement and functional activity. Similarly, for a histamine H3 receptor antagonist, an increase in brain histamine release would be a key PD biomarker. The relationship between receptor occupancy and the pharmacodynamic response can provide valuable insights into the therapeutic window of the compound.

Investigation of Cross-Species Pharmacological Responses

The comprehensive evaluation of novel therapeutic candidates necessitates an understanding of their pharmacological effects across different animal species. This is crucial for predicting potential efficacy and behavior in humans. However, publicly available, detailed comparative in vivo pharmacological data for this compound and its close analogues is currently limited.

General principles in pharmacology indicate that both pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) responses can vary significantly between species. nih.gov These differences can be attributed to variations in anatomy, physiology, and biochemical processes. nih.gov

For structurally related compounds, some preclinical data in single species has been reported. For instance, certain pyrrolidin-3-yl-N-methylbenzamide analogues have demonstrated favorable in vivo profiles in rat models. In the context of dipeptidyl peptidase-IV inhibitors, a (3,3-Difluoro-pyrrolidin-1-yl)-containing compound was noted to have high oral bioavailability in preclinical species, although specific comparative data between these species was not provided.

Similarly, studies on other benzamide derivatives have been conducted in various animal models, including rodents (mice and rats) and non-rodents (such as dogs and cynomolgus monkeys). These studies highlight the importance of multi-species evaluation. For example, in the development of a novel glutamate (B1630785) N-Methyl-d-Aspartate (NMDA) 2B receptor negative allosteric modulator, behavioral effects were assessed in both mice and cynomolgus monkeys, revealing species-specific responses. While these examples involve different chemical entities, they underscore the standard practice and scientific necessity of conducting cross-species pharmacological investigations.

Without specific published comparative studies on this compound analogues, a direct analysis of their cross-species pharmacological responses is not possible. Such an investigation would typically involve administering the compound to various species (e.g., rats, mice, dogs, non-human primates) and comparing key pharmacological endpoints.

Q & A

Basic: What are the optimal synthetic routes for 3,4-Difluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide, and how can purity be validated?

Methodological Answer:

The synthesis typically involves coupling 3,4-difluorobenzoic acid derivatives with N-methylpyrrolidin-3-amine. Key steps include:

- Activation of the carboxylic acid : Use reagents like EDCI/HOBt or thionyl chloride to generate the acyl chloride intermediate.

- Amide coupling : React with N-methylpyrrolidin-3-amine under basic conditions (e.g., triethylamine in DCM or DMF) .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (solvent optimization required).

- Purity validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm >95% purity. NMR (¹H, ¹³C, ¹⁹F) and FT-IR validate structural integrity .

Advanced: How can computational modeling predict the reactivity of this compound in drug design?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can:

- Map electrostatic potentials to identify nucleophilic/electrophilic sites.

- Simulate binding affinities via molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs).

- Optimize reaction pathways : Transition state analysis (Gaussian 16) identifies energy barriers for derivatization reactions.

ICReDD’s integrated approach combines these methods with experimental data to prioritize synthetic routes and reduce trial-and-error experimentation .

Basic: What spectroscopic techniques are critical for characterizing fluorinated benzamide derivatives?

Methodological Answer:

- ¹⁹F NMR : Detects electronic environments of fluorine atoms; chemical shifts indicate substituent effects (e.g., 3,4-difluoro groups appear as distinct doublets) .

- High-resolution MS : Confirms molecular weight (e.g., ESI+ for [M+H]⁺ ion).

- 2D NMR (COSY, HSQC) : Resolves pyrrolidine ring conformation and amide bond geometry .

Advanced: How can researchers resolve contradictions in biological activity data for fluorinated benzamides?

Methodological Answer:

- Dose-response validation : Repeat assays (e.g., enzyme inhibition IC₅₀) with standardized protocols to rule out variability.

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.

- Structural analogs : Compare with similar compounds (e.g., ’s trifluoromethyl benzamide) to isolate substituent effects.

- Data management tools : Chemical software (e.g., Dotmatics) ensures traceability and statistical rigor .

Advanced: What experimental design optimizes stability studies for fluorinated amides in physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and oxidative (H₂O₂) conditions.

- Kinetic analysis : Monitor degradation via HPLC at 37°C; calculate t₁/₂ using Arrhenius plots.

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS.

Fluorine substitution (electron-withdrawing) enhances hydrolytic stability compared to non-fluorinated analogs .

Basic: How to assess the compound’s solubility and permeability for in vitro assays?

Methodological Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2); quantify via UV-Vis.

- Permeability : Caco-2 cell monolayer assay; calculate Papp (apparent permeability) with LC-MS detection.

- LogP determination : Octanol-water partition coefficient via shake-flask/HPLC; fluorinated groups reduce logP vs. non-fluorinated analogs .

Advanced: What strategies elucidate the mechanism of action for fluorinated benzamides in enzyme inhibition?

Methodological Answer:

- X-ray crystallography : Co-crystallize with target enzymes (e.g., kinases) to identify binding motifs.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).

- Mutagenesis studies : Replace key residues (e.g., catalytic lysine) to confirm interaction sites.

’s pyrimidine-based benzamide analogs demonstrate competitive inhibition via hinge-region binding, suggesting a template for structure-activity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.